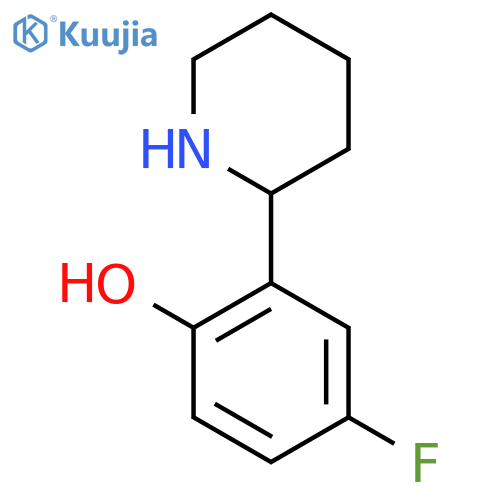

Cas no 1270558-78-5 (4-fluoro-2-(piperidin-2-yl)phenol)

1270558-78-5 structure

商品名:4-fluoro-2-(piperidin-2-yl)phenol

4-fluoro-2-(piperidin-2-yl)phenol 化学的及び物理的性質

名前と識別子

-

- 4-fluoro-2-(piperidin-2-yl)phenol

- AKOS006318751

- EN300-1838028

- 1270558-78-5

-

- インチ: 1S/C11H14FNO/c12-8-4-5-11(14)9(7-8)10-3-1-2-6-13-10/h4-5,7,10,13-14H,1-3,6H2

- InChIKey: WRZFRSCWYBXSCB-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=C(C=1)C1CCCCN1)O

計算された属性

- せいみつぶんしりょう: 195.105942232g/mol

- どういたいしつりょう: 195.105942232g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 188

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

4-fluoro-2-(piperidin-2-yl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1838028-0.25g |

4-fluoro-2-(piperidin-2-yl)phenol |

1270558-78-5 | 0.25g |

$1038.0 | 2023-09-19 | ||

| Enamine | EN300-1838028-0.05g |

4-fluoro-2-(piperidin-2-yl)phenol |

1270558-78-5 | 0.05g |

$948.0 | 2023-09-19 | ||

| Enamine | EN300-1838028-5.0g |

4-fluoro-2-(piperidin-2-yl)phenol |

1270558-78-5 | 5g |

$4309.0 | 2023-06-02 | ||

| Enamine | EN300-1838028-0.1g |

4-fluoro-2-(piperidin-2-yl)phenol |

1270558-78-5 | 0.1g |

$993.0 | 2023-09-19 | ||

| Enamine | EN300-1838028-2.5g |

4-fluoro-2-(piperidin-2-yl)phenol |

1270558-78-5 | 2.5g |

$2211.0 | 2023-09-19 | ||

| Enamine | EN300-1838028-10g |

4-fluoro-2-(piperidin-2-yl)phenol |

1270558-78-5 | 10g |

$4852.0 | 2023-09-19 | ||

| Enamine | EN300-1838028-10.0g |

4-fluoro-2-(piperidin-2-yl)phenol |

1270558-78-5 | 10g |

$6390.0 | 2023-06-02 | ||

| Enamine | EN300-1838028-0.5g |

4-fluoro-2-(piperidin-2-yl)phenol |

1270558-78-5 | 0.5g |

$1084.0 | 2023-09-19 | ||

| Enamine | EN300-1838028-1.0g |

4-fluoro-2-(piperidin-2-yl)phenol |

1270558-78-5 | 1g |

$1485.0 | 2023-06-02 | ||

| Enamine | EN300-1838028-1g |

4-fluoro-2-(piperidin-2-yl)phenol |

1270558-78-5 | 1g |

$1129.0 | 2023-09-19 |

4-fluoro-2-(piperidin-2-yl)phenol 関連文献

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

2. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

1270558-78-5 (4-fluoro-2-(piperidin-2-yl)phenol) 関連製品

- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)

- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬